Benzonitrile, 4-(1-naphthalenyl)-

Description

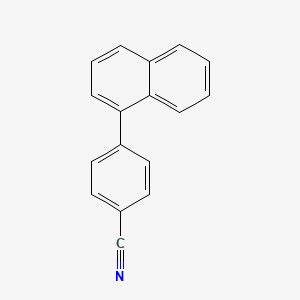

Benzonitrile, 4-(1-naphthalenyl)- (CAS: 27331-37-9) is an aromatic nitrile compound featuring a naphthalene group directly attached to the para-position of the benzonitrile core. Its molecular formula is C₁₇H₁₁N, with a molecular weight of 229.28 g/mol . The compound’s structure combines the electron-withdrawing nitrile group with the extended π-system of naphthalene, making it relevant in materials science, organic electronics, and pharmaceutical research. Its rigid, planar structure enhances conjugation, which is critical for applications in optoelectronic devices .

Properties

CAS No. |

27331-37-9 |

|---|---|

Molecular Formula |

C17H11N |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

4-naphthalen-1-ylbenzonitrile |

InChI |

InChI=1S/C17H11N/c18-12-13-8-10-15(11-9-13)17-7-3-5-14-4-1-2-6-16(14)17/h1-11H |

InChI Key |

MDQFZPMHRMBGBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Biological Activity

Benzonitrile, 4-(1-naphthalenyl)-, also known as 4-(1-naphthyl)benzonitrile, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature to summarize its biological properties, particularly in relation to anticancer and antioxidant activities.

Chemical Structure and Properties

Benzonitrile, 4-(1-naphthalenyl)- features a naphthalene moiety attached to a benzonitrile group. Its chemical structure can be represented as follows:

Anticancer Activity

The anticancer potential of benzonitrile derivatives has been explored in various studies. A significant study evaluated the antiproliferative activity of several benzonitrile compounds across approximately sixty cell lines from different tumor types, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. The findings indicated that none of the tested compounds exhibited significant cytotoxic activity against the cancer cell lines at a concentration of 10 μM. Specifically, benzonitrile derivatives did not pass secondary screening due to their lack of efficacy in inhibiting cancer cell growth .

Antioxidant Activity

In addition to its anticancer evaluation, the antioxidant properties of benzonitrile derivatives were assessed using various assays including DPPH, ABTS, and FRAP radical scavenging tests. Among the compounds tested, one derivative bearing two chlorine atoms on a phenyl ring demonstrated moderate activity in the β-carotene bleaching test with an IC50 value of 86.21 µg/mL. However, other derivatives showed decreased radical scavenging capabilities when electron-donating groups were present on the phenyl ring .

Case Study 1: Antioxidant Evaluation

A study conducted on a series of benzonitriles highlighted their varying antioxidant activities based on structural modifications. The compound with two chlorine substituents exhibited the highest antioxidant activity (IC50 = 86.21 µg/mL) compared to others which had IC50 values ranging from 219.92 µg/mL to over 891.22 µg/mL depending on their substituents. This suggests that electron-withdrawing groups enhance the antioxidant potential of these compounds .

| Compound Structure | IC50 (µg/mL) | Activity Type |

|---|---|---|

| Benzonitrile (Cl substituted) | 86.21 | Antioxidant |

| Benzonitrile (Electron-donating) | 338.63–682.71 | Antioxidant |

Case Study 2: Inhibition of Apomorphine-Induced Behavior

While not directly related to benzonitrile itself, studies on similar compounds have shown that structural modifications can lead to significant neuroleptic activities. For instance, certain benzamide derivatives demonstrated strong correlations between structure and neuroleptic activity in behavioral models . This suggests that benzonitriles may also exhibit neuroactive properties worth exploring.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Electronic Properties : The target compound’s rigid structure supports charge transfer in OLEDs, outperforming ether-linked analogues like 4-(naphthalen-1-yloxy)benzonitrile in conjugation efficiency .

- Biological Activity : Triazole- and tetralin-modified derivatives exhibit enhanced cytotoxicity or bioavailability, highlighting the impact of functional groups on pharmacological profiles .

- Synthetic Versatility : Aliphatic-substituted benzonitriles (e.g., 4-(1-methylethyl)-) are more volatile, whereas ketone-containing variants (e.g., 4-(1-oxopentyl)-) offer reactive sites for further functionalization .

Preparation Methods

Reaction Mechanism

The reaction proceeds via oxidative addition of 1-bromonaphthalene to Pd(0), transmetallation with 4-cyanophenylboronic acid, and reductive elimination to form the biaryl bond. Key steps include:

-

Oxidative Addition : Pd(0) catalyst (e.g., Pd(OAc)₂) coordinates with 1-bromonaphthalene, forming a Pd(II) intermediate.

-

Transmetallation : The boronic acid transfers its aryl group to Pd(II), displacing the halide.

-

Reductive Elimination : The biaryl product and Pd(0) regenerate, completing the catalytic cycle.

Experimental Procedure

| Parameter | Details |

|---|---|

| Reactants | 1-Bromonaphthalene (3.1 mmol), 4-cyanophenylboronic acid (4.5 mmol) |

| Catalyst | Pd(OAc)₂ (1 mol %) |

| Base | K₂CO₃ (6.2 mmol) |

| Solvent | DMF (20 mL) and H₂O (20 mL) |

| Temperature | 100°C |

| Reaction Time | 8 hours |

| Workup | Ethyl acetate extraction, NaOH wash, evaporation, recrystallization |

| Yield | 58% (after purification) |

Procedure :

Reaction Optimization

-

Catalyst Choice : Pd(OAc)₂ is preferred due to its compatibility with DMF and aqueous bases.

-

Base Selection : K₂CO₃ ensures deprotonation of the boronic acid without side reactions.

-

Solvent System : DMF/H₂O enhances solubility for both reactants and catalyst.

Characterization Data

The product’s structure is confirmed via ¹H NMR , ¹³C NMR , and X-ray crystallography .

NMR Spectroscopic Data

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100.6 MHz, CDCl₃) |

|---|---|

| δ 7.98–7.92 (m, 2H) | 146.6 (C-1) |

| δ 7.81 (d, J=8.2 Hz, 2H) | 139.1 (C-2) |

| δ 7.84–7.78 (m, 1H) | 134.7 (C-3) |

| δ 7.64 (d, J=8.2 Hz, 2H) | 133.0 (C-4) |

| δ 7.61–7.40 (m, 4H) | 131.9 (C-5) |

| 131.7 (C-6) | |

| 129.7 (C-7) | |

| 129.5 (C-8) | |

| 127.9 (C-9) | |

| 127.6 (C-10) | |

| 127.1 (C-11) | |

| 126.3 (C-12) | |

| 126.1 (C-13) | |

| 119.8 (C≡N) | |

| 112.1 (C-14) |

Key Peaks: The aromatic protons of the naphthalene and benzonitrile rings exhibit splitting patterns consistent with para-substitution. The nitrile group resonates at δ 119.8 ppm (¹³C).

X-ray Crystallography

The compound crystallizes in a monoclinic system (space group P2₁/c) with two molecules in the asymmetric unit. The dihedral angle between the naphthalene and benzene rings is 75.31(4)° , indicating a non-planar conformation. Inter- and intramolecular hydrogen bonds stabilize the crystal lattice .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(1-naphthalenyl)benzonitrile, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Route Selection : Start with Suzuki-Miyaura cross-coupling between 4-bromobenzonitrile and 1-naphthaleneboronic acid, using Pd(PPh₃)₄ as a catalyst and a base like K₂CO₃ in THF/H₂O .

- Optimization : Vary temperature (80–120°C), solvent ratios, and catalyst loading. Monitor via TLC or HPLC.

- Purity Enhancement : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How can the structural and electronic properties of 4-(1-naphthalenyl)benzonitrile be characterized experimentally?

Methodological Answer:

Q. What basic structure-activity relationships (SAR) can be inferred for 4-(1-naphthalenyl)benzonitrile derivatives in medicinal chemistry?

Methodological Answer:

- Core Modification : Introduce electron-withdrawing groups (e.g., NO₂) to the benzonitrile ring to enhance electrophilicity for kinase inhibition .

- Substituent Effects : Compare analogues with 2-naphthalenyl vs. 1-naphthalenyl groups to assess steric and electronic impacts on bioactivity .

- In Vitro Assays : Test inhibitory activity against kinases (e.g., EGFR) using fluorescence polarization assays .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for 4-(1-naphthalenyl)benzonitrile’s fluorescence properties?

Methodological Answer:

- Computational Modeling : Perform TD-DFT calculations (B3LYP/6-311++G**) to predict excited-state behavior and compare with experimental emission spectra .

- Solvent Effects : Test fluorescence in solvents of varying polarity (e.g., cyclohexane vs. DMF) to assess charge-transfer states .

- Dynamic Quenching : Use Stern-Volmer analysis with quenchers like acrylamide to differentiate static vs. dynamic quenching mechanisms .

Q. What advanced strategies can be employed to study the compound’s role in twisted intramolecular charge-transfer (TICT) states?

Methodological Answer:

- Time-Resolved Spectroscopy : Use femtosecond transient absorption to track TICT formation kinetics .

- Temperature-Dependent Studies : Measure fluorescence lifetime (τ) at 77K vs. 298K to isolate TICT contributions .

- Viscosity Probes : Test in glycerol-water mixtures to correlate rotational relaxation with TICT emission .

Q. How can structure-activity relationships (SAR) be expanded for 4-(1-naphthalenyl)benzonitrile in targeting neurodegenerative disease pathways?

Methodological Answer:

- Functionalization : Introduce amino or hydroxyl groups to enhance blood-brain barrier permeability .

- Enzyme Assays : Test inhibition of acetylcholinesterase (AChE) via Ellman’s method, comparing IC₅₀ values with donepezil .

- Molecular Docking : Simulate binding to AChE active sites (PDB: 4EY7) using AutoDock Vina to prioritize derivatives .

Q. What experimental approaches mitigate toxicity risks during in vitro studies of 4-(1-naphthalenyl)benzonitrile derivatives?

Methodological Answer:

- Cytotoxicity Screening : Use MTT assays on HEK-293 cells to establish LC₅₀ values .

- Metabolite Profiling : Incubate derivatives with liver microsomes (human/rat) and analyze via LC-MS for reactive intermediates .

- Chelation Strategies : Add antioxidants (e.g., ascorbic acid) to buffers to reduce oxidative byproduct formation .

Q. How can computational modeling guide the design of 4-(1-naphthalenyl)benzonitrile-based materials for optoelectronic applications?

Methodological Answer:

- Bandgap Engineering : Use DFT (Gaussian 16) to calculate HOMO-LUMO gaps and correlate with substituent electronegativity .

- Charge Mobility : Simulate hole/electron transport properties using Marcus theory in amorphous and crystalline phases .

- Experimental Validation : Fabricate OLED prototypes and measure electroluminescence efficiency vs. computational predictions .

Q. What methodologies address solvent effects on the compound’s reactivity in catalytic applications?

Methodological Answer:

- Solvent Screening : Test catalytic activity (e.g., in Heck reactions) in polar aprotic (DMF) vs. nonpolar (toluene) solvents .

- Kamlet-Taft Analysis : Quantify solvent polarity (π*), hydrogen-bond donor (α), and acceptor (β) parameters to model reactivity .

- In Situ Monitoring : Use ReactIR to track intermediate formation and solvent-dependent rate constants .

Q. How can researchers investigate the compound’s interactions with cytochrome P450 enzymes for drug metabolism studies?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline) to measure CYP3A4/2D6 inhibition .

- Metabolite ID : Incubate with recombinant CYP isoforms and analyze metabolites via HRMS (Q-TOF) .

- Docking Studies : Map binding poses to CYP active sites (e.g., CYP3A4, PDB: 5WBE) to predict metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.